molecular formula C13H21N3O3 B194876 Carbuterol CAS No. 34866-47-2

Carbuterol

Cat. No.: B194876
CAS No.: 34866-47-2
M. Wt: 267.32 g/mol
InChI Key: KEMXXQOFIRIICG-UHFFFAOYSA-N
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Description

Carbuterol, also known as this compound hydrochloride, is a short-acting beta-2 adrenoreceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease. This compound is known for its selective action on the bronchial smooth muscles, providing relief from bronchospasm without significantly affecting the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbuterol can be synthesized through a multi-step process involving the reaction of 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxyphenylurea with various reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Carbuterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carbuterol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its high selectivity and potency, making it a valuable compound in the treatment of respiratory conditions.

Properties

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34866-46-1 (mono-hydrochloride)
Record name Carbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID00865737
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34866-47-2
Record name Carbuterol
Source CAS Common Chemistry
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Record name Carbuterol [INN:BAN]
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Record name Carbuterol
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URL https://www.drugbank.ca/drugs/DB13625
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Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
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Record name Carbuterol
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Record name CARBUTEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, this compound initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]

A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like this compound is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []

A: Yes, studies in rats have shown that subcutaneous injections of this compound can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []

A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, this compound and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.

ANone: The molecular formula of this compound hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.

A: this compound exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of this compound, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []

A: The specific structural features of this compound, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]

A: this compound is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]

A: Inhaled this compound exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled this compound can persist for up to 8 hours. [, ]

A: this compound can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]

A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of this compound and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.

A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that this compound, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.

A: Various analytical methods have been developed and validated for the detection and quantification of this compound in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for this compound analysis. [, , ]

A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of this compound and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including this compound. []

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